REACTION_CXSMILES
|
[CH:1]([N:3]1[CH2:7][CH2:6][CH2:5][C:4]1=[O:8])=[CH2:2].[C:9]([OH:13])(=[O:12])[CH:10]=[CH2:11]>>[CH:1]([N:3]1[CH2:7][CH2:6][CH2:5][C:4]1=[O:8])=[CH2:2].[C:9]([OH:13])(=[O:12])[CH:10]=[CH2:11] |f:2.3|
|
Name
|
|
Quantity
|
0.72 mol
|
Type
|
reactant
|
Smiles
|
C(=C)N1C(CCC1)=O
|
Name
|
|
Quantity
|
0.18 mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In the same manner as in Synthesis Example 3
|
Type
|
CUSTOM
|
Details
|
a copolymer was obtained
|
Name
|
|
Type
|
|
Smiles
|
C(=C)N1C(CCC1)=O.C(C=C)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |